molecular formula C17H19BFNO2 B2600743 2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine CAS No. 2222544-79-6

2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

Cat. No.: B2600743
CAS No.: 2222544-79-6
M. Wt: 299.15
InChI Key: PKQNSQNVMBCJFX-UHFFFAOYSA-N
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Description

2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is a boronic acid derivative that has gained significant attention in the field of organic synthesis. This compound is particularly notable for its role as an intermediate in various carbon-carbon and carbon-heteroatom coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction. The presence of both fluorine and boron atoms in its structure imparts unique chemical properties, making it valuable in medicinal chemistry and materials science.

Mechanism of Action

Mode of Action

The exact mode of action of 2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine typically involves a multi-step process. One common method is the borylation of a fluoropyridine derivative. The reaction is carried out using a palladium catalyst in the presence of a base, such as potassium carbonate, and a boron reagent like bis(pinacolato)diboron. The reaction is typically conducted under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

Scientific Research Applications

2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Fluoro-6-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is unique due to the presence of both fluorine and boron atoms, which enhance its reactivity and stability. This dual functionality makes it particularly valuable in complex organic synthesis and pharmaceutical applications .

Properties

IUPAC Name

2-fluoro-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)13-10-8-12(9-11-13)14-6-5-7-15(19)20-14/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQNSQNVMBCJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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